(E)-4-(3-Bromo-phenyl)-but-3-en-2-one
CAS No.: 26891-02-1
Cat. No.: VC13422360
Molecular Formula: C10H9BrO
Molecular Weight: 225.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26891-02-1 |
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Molecular Formula | C10H9BrO |
Molecular Weight | 225.08 g/mol |
IUPAC Name | (E)-4-(3-bromophenyl)but-3-en-2-one |
Standard InChI | InChI=1S/C10H9BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ |
Standard InChI Key | QZOCEEXEFIACMQ-AATRIKPKSA-N |
Isomeric SMILES | CC(=O)/C=C/C1=CC(=CC=C1)Br |
SMILES | CC(=O)C=CC1=CC(=CC=C1)Br |
Canonical SMILES | CC(=O)C=CC1=CC(=CC=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (E)-4-(3-Bromophenyl)-but-3-en-2-one is C₁₀H₉BrO, with a molecular weight of 225.08 g/mol . Its IUPAC name, (E)-4-(3-bromophenyl)but-3-en-2-one, reflects the trans configuration of the α,β-unsaturated carbonyl system and the bromine atom at the meta position on the phenyl ring. Key physicochemical properties include:
Spectroscopic Characterization
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¹H NMR: The vinyl proton adjacent to the carbonyl group resonates as a doublet at δ 6.8–7.2 ppm (J = 16 Hz), while the carbonyl carbon appears at δ 195–205 ppm in ¹³C NMR .
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X-ray Crystallography: Crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 9.690 Å, b = 20.335 Å, c = 12.956 Å, and β = 110.64°.
Synthesis and Production
Claisen-Schmidt Condensation
The most common synthesis route involves the Claisen-Schmidt condensation between 3-bromobenzaldehyde and acetone under basic conditions (e.g., NaOH or KOH in ethanol/methanol) . The reaction proceeds via aldol addition followed by dehydration to form the α,β-unsaturated ketone:
Key parameters include:
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Temperature: Reflux conditions (60–80°C) to drive dehydration.
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Catalyst: Solid bases (e.g., hydrotalcite) improve yield and stereoselectivity.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance heat/mass transfer, achieving yields >95% with residence times as short as 10 minutes. Catalytic systems, such as immobilized palladium on silica, facilitate easy recovery and reuse.
Chemical Reactivity
The compound’s reactivity is dominated by its α,β-unsaturated carbonyl system and bromine substituent:
Electrophilic Reactions
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Michael Addition: Acts as a Michael acceptor, forming adducts with nucleophiles (e.g., amines, thiols) .
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Substitution: The bromine atom undergoes nucleophilic aromatic substitution (e.g., with hydroxide or amines) under catalytic conditions.
Reduction and Oxidation
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Reduction: Sodium borohydride (NaBH₄) selectively reduces the carbonyl to an alcohol, while lithium aluminum hydride (LiAlH₄) saturates the double bond.
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Oxidation: Potassium permanganate (KMnO₄) oxidizes the double bond to a diketone.
Biological Activities
Mutagenicity and DNA Interaction
(E)-4-(3-Bromophenyl)-but-3-en-2-one exhibits mutagenic activity with a mutation frequency of . It binds to DNA via intercalation, disrupting transcription and replication processes .
Applications in Materials Science
Nonlinear Optical (NLO) Materials
The compound’s extended π-conjugation and bromine’s heavy-atom effect enhance its NLO properties. It demonstrates a second harmonic generation (SHG) efficiency 1.8× that of urea, making it suitable for photonic devices.
Organic Electronics
In OLEDs, its triplet-state lifetime () and charge-transfer efficiency improve luminescence quantum yields.
Comparative Analysis with Structural Analogs
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